molecular formula C7H5ClN2 B1332060 4-Amino-3-chlorobenzonitrile CAS No. 21803-75-8

4-Amino-3-chlorobenzonitrile

Cat. No. B1332060
CAS RN: 21803-75-8
M. Wt: 152.58 g/mol
InChI Key: OREVCMGFYSUYPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-3-chlorobenzonitrile is a compound that has been the subject of various studies due to its potential applications in organic synthesis and biological activities. The compound is characterized by the presence of an amino group and a chloro substituent on a benzene ring, which is also bonded to a nitrile group. This structure has been explored for its reactivity and properties in different chemical contexts.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, 4-nitro-4'-chlorobenzophenone, a compound with a similar substitution pattern, was synthesized from p-nitrobenzol chloride and chlorobenzene using anhydrous AlCl3 as a catalyst. This compound was then reduced to 4-amino-4'-chlorobenzophenone, which shares the amino and chloro substituents with 4-Amino-3-chlorobenzonitrile . Additionally, a novel synthesis of α-aminonitriles, which are structurally related to 4-Amino-3-chlorobenzonitrile, was achieved through an indium-catalyzed three-component coupling reaction of alkynes, amines, and trimethylsilyl cyanide .

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Amino-3-chlorobenzonitrile has been studied using various spectroscopic methods. For example, the structure of 2-amino-4-chlorobenzonitrile was investigated using FT-IR, FT-Raman spectroscopy, and density functional theory (DFT) calculations. These studies provide insights into the vibrational spectra and bonding features of the molecule .

Chemical Reactions Analysis

The reactivity of the amino and chloro substituents on the benzene ring has been explored in several studies. The generation and reactivity of the 4-aminophenyl cation, which is structurally related to 4-Amino-3-chlorobenzonitrile, were investigated by photolysis of 4-chloroaniline. This study provided insights into the electrophilic substitution reactions and the stability of the resulting cationic species . Furthermore, the reaction of nitriles under acidic conditions was studied, leading to the synthesis of condensed 4-chloro- and 4-aminopyrimidines from ortho-aminonitriles, demonstrating the reactivity of the nitrile group under such conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Amino-3-chlorobenzonitrile can be inferred from related compounds. For instance, the electrosynthesis of 4-Amino-4'-chlorobenzophenone was achieved using an electrolytic cell, which suggests potential electrochemical properties that could be relevant for 4-Amino-3-chlorobenzonitrile as well . The supramolecular assemblies of chlorobenzoic acid and amino-chloropyridine derivatives were studied, which included DFT calculations and biological screening, indicating the importance of noncovalent interactions and the biological relevance of such compounds .

Scientific Research Applications

Vibrational Spectra and Molecular Structure Analysis

  • FT-IR and FT-Raman Spectra Analysis : 4-Amino-3-chlorobenzonitrile has been studied for its molecular structure and vibrational spectra using FT-IR and FT-Raman spectroscopy. Such analyses are crucial in understanding the molecular geometry and bonding features of compounds like 4-Amino-3-chlorobenzonitrile. These studies provide insights into the energy, oscillator strength, and charge transfer within the molecule, which are essential for various scientific applications (Sudha, Sundaraganesan, Kurt, Cinar, & Karabacak, 2011).

Thermodynamics and Intermolecular Interactions

  • Thermodynamic Study of Chlorobenzonitrile Isomers : Research has been conducted on the thermodynamic properties of chlorobenzonitrile isomers, including 4-Amino-3-chlorobenzonitrile. This study explores the relationships between structural and thermodynamic properties, focusing on aspects like polymorphism, pseudosymmetry, and intermolecular interactions. Such research is vital for applications that require precise understanding of the substance's thermal behavior and stability (Rocha, Galvão, Ribeiro da Silva, & Ribeiro da Silva, 2014).

Intramolecular Hydrogen Bonds and Anomeric Effects

  • Theoretical Study on Intramolecular Interactions : A theoretical investigation into intramolecular hydrogen bonds and anomeric effects in nitriles, including 4-Amino-3-chlorobenzonitrile, provides insights into their stabilities and geometrical trends. Understanding these aspects is essential for the development of new compounds and materials where such interactions are critical (Fernández, Vázquez, & Ríos, 1992).

Alkaline and Acidic Degradation Studies

  • Degradation Mechanisms in Alkaline and Acidic Solutions : Studies have been performed on the alkaline and acidic degradation of compounds related to 4-Amino-3-chlorobenzonitrile. Such research is crucial in understanding how these compounds behave under different chemical conditions, which is important for their safe handling and disposal in scientific experiments and industrial applications (Gibson & Green, 1965).

Industrial Applications of Related Compounds

  • Use in Agriculture, Medicine, and High-Energy Substances : 4-Amino-3-chlorobenzonitrile is structurally similar to aminotriazoles, which have various industrial applications. These compounds are used in the production of plant protection products, drugs with hepatoprotective and antioxidant properties, and in the manufacture of explosives and solid propellants. Understanding the properties of 4-Amino-3-chlorobenzonitrile can aid in the development of similar applications (Nazarov, Miroshnichenko, Ivakh, Pyshyev, & Korchak, 2022).

Synthesis of Complex Organic Compounds

  • Formation of Pyrroloacridinones and Naphthyridinones : The reactivity of 4-Amino-3-chlorobenzonitrile in the synthesis of complex organic compounds like pyrroloacridinones and naphthyridinones has been explored. This research is significant for the development of novel organic materials and pharmaceuticals (Rozhkova et al., 2017).

Catalysis and Enzymatic Reactions

  • Nitrilase Activity in Microorganisms : Studies on the nitrilase activity in microorganisms like Aspergillus niger, which can act on 4-Amino-3-chlorobenzonitrile, are crucial for biotechnological applications, including organic synthesis and bioremediation (Kaplan et al., 2006).

Pharmaceutical Synthesis and Antimicrobial Studies

  • Antimicrobial Activity of Derivatives : The conversion of compounds similar to 4-Amino-3-chlorobenzonitrile into antimicrobial agents demonstrates its potential in pharmaceutical research. Understanding the chemical pathways and antimicrobial properties of these derivatives can lead to the development of new drugs (Kumar, Basavaraja, Mathada, & Mylarappa, 2022).

Safety and Hazards

4-Amino-3-chlorobenzonitrile is considered hazardous. It is toxic if swallowed, harmful in contact with skin or if inhaled, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

properties

IUPAC Name

4-amino-3-chlorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c8-6-3-5(4-9)1-2-7(6)10/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OREVCMGFYSUYPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10334186
Record name 4-Amino-3-chlorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21803-75-8
Record name 4-Amino-3-chlorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-3-chlorobenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred, 60° C. solution of 4-cyanoaniline (20 g, 0.169 mol) in acetonitrile (200 mL) was added slowly N-chlorosuccinimide (24.8 g, 0.186 mol) to keep the reaction at reflux. After the addition of the N-chlorosuccinimide was complete, the reaction mixture was stirred at 60° C. for two hours. The solvent was then removed under reduced pressure. The residue was then dissolved in dichloromethane, washed with a 5% sodium hydroxide solution, dried (Na2SO4) and evaporated under reduced pressure to afford 24.5 g (95%) of the title compound, 2-chloro-4-cyanoaniline, as a tan solid; m.p. 93°-95° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
24.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
95%

Synthesis routes and methods II

Procedure details

A mixture of 2'-chloro-4'-cyanoacetanilide (12.5 g) and concentrated hydrochloric acid (10 ml) in ethanol (50 ml) was refluxed for 30 minutes, and concentrated under reduced pressure. The residue was dissolved in water, adjusted to pH 9 with 4N-sodium hydroxide aqueous solution, and extracted with chloroform. The extract was concentrated and the residue was subjected to column chromatography on silica gel (150 g) eluting with chloroform. The fractions containing the desired compound were combined and concentrated to give a powder of 4-amino-3-chlorobenzonitrile (5.7 g).
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a stirred solution of 4-aminobenzonitrile (10.0 g, 84.7 mmol) in MeCN (100 mL) at 90° C. was slowly added N-chlorosuccinimide (12.4 g, 93 mmol). After the addition of N-chlorosuccinimide, the reaction mixture was stirred at 90° C. for 2 h. The reaction mixture was then cooled to rt and concentrated under reduced pressure. The residue was dissolved in 500 mL of CH2Cl2 and washed with 5% aq NaOH. The organic layer was dried over MgSO4 and concentrated under reduced pressure to give 4-amino-3-chlorobenzonitrile as a tan solid (12.2 g, 95%). 1H NMR (300 MHz, CDCl3) δ 7.54 (d, J=1.7 Hz, 1H), 7.35 (dd, J=1.8, 8.4 Hz, 1H), 6.77 (d, J=8.5 Hz, 1H), 4.63 (br s, 2H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
12.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-3-chlorobenzonitrile
Reactant of Route 2
4-Amino-3-chlorobenzonitrile
Reactant of Route 3
4-Amino-3-chlorobenzonitrile
Reactant of Route 4
4-Amino-3-chlorobenzonitrile
Reactant of Route 5
Reactant of Route 5
4-Amino-3-chlorobenzonitrile
Reactant of Route 6
4-Amino-3-chlorobenzonitrile

Q & A

Q1: How does the structure of the Silver(I) complex with 4-Amino-3-chlorobenzonitrile contribute to its antibacterial activity?

A1: While the exact mechanism of antibacterial action is not detailed in the paper [], the study reveals that 4-Amino-3-chlorobenzonitrile acts as a ligand, coordinating with Silver(I) to form a 1-D zigzag chain structure []. This complex, denoted as [Ag(L2)(NO3)] where L2 represents the 4-Amino-3-chlorobenzonitrile ligand, exhibited the most potent antibacterial activity among the tested complexes against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli []. It's important to note that further research is needed to elucidate the specific interactions between this silver complex and bacterial targets to fully understand its mechanism of action.

Q2: What spectroscopic data is available for characterizing 4-Amino-3-chlorobenzonitrile and its Silver(I) complex?

A2: The research utilizes IR and 1H NMR spectroscopy to characterize both the free ligand and the synthesized Silver(I) complex []. While the specific spectroscopic data is not presented in the abstract, this information suggests that researchers can employ these techniques to confirm the identity and purity of the synthesized compounds. Additionally, single-crystal X-ray diffraction was used to determine the crystal structure of the complex, providing detailed insights into its three-dimensional arrangement [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.